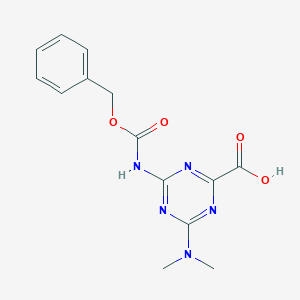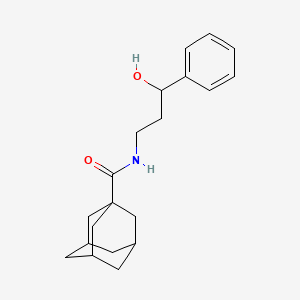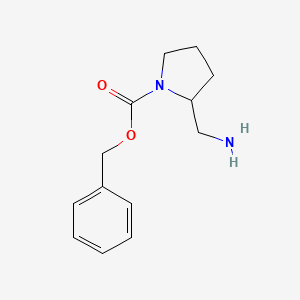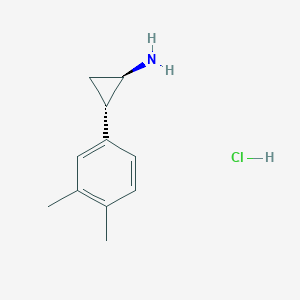
2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride, also known as 3-APM, is a synthetic compound with a wide range of applications in the scientific field. It is an important intermediate in the synthesis of many pharmaceuticals, and has been studied extensively for its potential as a therapeutic agent. 3-APM has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, 3-APM has been used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In addition, this compound has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the central nervous system, as well as the effects of various hormones on the body. In addition, this compound has been used in laboratory experiments to study the effects of various compounds on cell cultures.
Mécanisme D'action
The exact mechanism of action of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is not yet fully understood. However, it is believed to act on several pathways in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of several other enzymes involved in cell signaling pathways, such as protein kinase C (PKC) and protein tyrosine kinase (PTK). Finally, this compound has been shown to modulate the activity of various ion channels, including the voltage-gated calcium channels, which are involved in the transmission of electrical signals in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In addition, this compound has been shown to modulate the activity of various ion channels, including the voltage-gated calcium channels, which are involved in the transmission of electrical signals in the body. Finally, this compound has been shown to inhibit the activity of several enzymes involved in cell signaling pathways, such as protein kinase C (PKC) and protein tyrosine kinase (PTK).
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is available in large quantities. Second, it is a relatively stable compound and can be stored without significant degradation. Third, it is relatively non-toxic and has a low potential for causing adverse side effects. Finally, it is relatively inexpensive and can be purchased in bulk.
The main limitation of this compound is that its exact mechanism of action is still not fully understood. In addition, it is not yet known whether this compound is safe for long-term use in humans. Finally, because this compound is a synthetic compound, its effects may vary depending on the particular formulation used.
Orientations Futures
The potential future directions for 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride include further research into its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further research is needed to determine the safety and efficacy of this compound in humans. Finally, further research is needed to explore the potential of this compound as a therapeutic agent, as well as its potential as a biomarker for various diseases.
Méthodes De Synthèse
The synthesis of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is a three-step process involving the reaction of 3-aminophenol with methyl formate and hydrochloric acid, followed by the reaction of the resulting product with hydrazine and hydrochloric acid. The first step involves the reaction of 3-aminophenol with methyl formate in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields the intermediate product, 2-methyl-3-aminophenyl formate. In the second step, the intermediate product is reacted with hydrazine and hydrochloric acid to yield this compound hydrochloride. Finally, the hydrochloride salt is removed by precipitation and the this compound is isolated in pure form.
Propriétés
IUPAC Name |
2-(3-aminophenyl)-5-methyl-4H-pyrazol-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9;/h2-4,6H,5,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLSMCHCBCQKEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC(=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
292151-88-3 |
Source


|
| Record name | 1-(3-aminophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2394176.png)



![N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide](/img/structure/B2394182.png)





![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2394195.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2394197.png)
